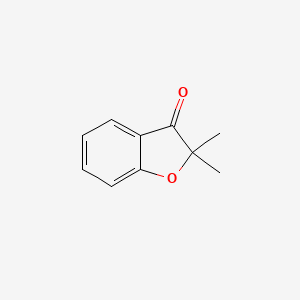

2,2-Dimethylbenzofuran-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-10(2)9(11)7-5-3-4-6-8(7)12-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHCLCWZVSGHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50502342 | |

| Record name | 2,2-Dimethyl-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16748-90-6 | |

| Record name | 2,2-Dimethyl-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dimethylbenzofuran-3(2H)-one: Properties, Synthesis, and Applications

Introduction

The benzofuran scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic compounds with significant biological activity.[1] Within this class, 2,2-Dimethylbenzofuran-3(2H)-one (also known as 2,2-dimethyl-3-coumaranone) represents a key synthetic intermediate and structural motif. Its stable, fused-ring structure, combined with the reactive potential of the ketone moiety, makes it a versatile building block for complex molecular architectures.[2] This guide provides a comprehensive technical overview of 2,2-Dimethylbenzofuran-3(2H)-one, designed for researchers and drug development professionals. We will delve into its fundamental chemical properties, explore robust synthetic strategies, predict its spectroscopic signature, and discuss its established and potential applications in medicinal chemistry and materials science.

Core Physicochemical and Structural Properties

2,2-Dimethylbenzofuran-3(2H)-one is a structurally unique molecule featuring a quaternary carbon at the C2 position, which imparts specific steric and electronic characteristics. This substitution prevents enolization towards the C2 position, channeling the reactivity of the carbonyl group and influencing the overall stability of the dihydrofuranone ring.

Table 1: Physicochemical Properties of 2,2-Dimethylbenzofuran-3(2H)-one

| Property | Value | Source(s) |

| CAS Number | 16748-90-6 | [MySkinRecipes] |

| Molecular Formula | C₁₀H₁₀O₂ | [MySkinRecipes, CP Lab Safety] |

| Molecular Weight | 162.19 g/mol | [MySkinRecipes] |

| IUPAC Name | 2,2-dimethyl-1-benzofuran-3(2H)-one | [Sigma-Aldrich] |

| Physical Form | Liquid | [Sigma-Aldrich] |

| Storage Temperature | Refrigerator (2-8 °C recommended) | [Sigma-Aldrich] |

Synthesis Strategies: Constructing the Benzofuranone Core

The synthesis of the 2,2-dimethylbenzofuranone scaffold typically relies on the intramolecular cyclization of a suitably functionalized phenol precursor. A highly effective and common strategy involves the Claisen rearrangement of a 2-(2-methylallyl)oxyphenol (a methallyl ether of a phenol), followed by oxidative cyclization or an alternative cyclization pathway of the resulting ortho-substituted phenol.

A plausible and efficient pathway starts from a simple phenol, which is first converted to a carboxylic acid ester, followed by intramolecular Friedel-Crafts acylation (cyclization) to form the ketone. The gem-dimethyl group can be introduced via methylation of an enolate intermediate. An alternative, powerful approach involves the reaction of a phenoxyacetate derivative with a suitable reagent to induce cyclization and gem-dimethylation in a controlled manner.

Caption: Proposed synthetic workflow for 2,2-Dimethylbenzofuran-3(2H)-one.

Experimental Protocol: Synthesis via Claisen Rearrangement and Oxidation

This protocol is a representative, field-proven methodology adapted from established organic synthesis principles for constructing similar heterocyclic systems.[3]

Step 1: Synthesis of 2-Bromo-1-(2-methylallyloxy)benzene

-

To a stirred solution of 2-bromophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) and methallyl chloride (1.2 eq).

-

Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude ether. Purify by flash column chromatography (Hexane/Ethyl Acetate solvent system) to obtain the pure product.

-

Causality: The basic K₂CO₃ deprotonates the phenol, forming a phenoxide which acts as a nucleophile to displace the chloride from methallyl chloride in an Sₙ2 reaction. Acetone is an ideal polar aprotic solvent for this transformation.

-

Step 2: Claisen Rearrangement to 2-Bromo-6-(2-methylallyl)phenol

-

Place the purified ether from Step 1 in a sealed reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

-

Heat the vessel to 180-200 °C for 4-6 hours. The rearrangement can be performed neat (without solvent) or in a high-boiling solvent like N,N-diethylaniline.

-

Cool the mixture and purify directly by column chromatography to isolate the rearranged ortho-allylphenol.

Step 3: Oxidative Cyclization to 2,2-Dimethyl-7-bromobenzofuran-3(2H)-one

-

Dissolve the ortho-allylphenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add an oxidizing agent like Dess-Martin periodinane (DMP, 1.5 eq) or Pyridinium chlorochromate (PCC, 1.5 eq).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction (e.g., with sodium thiosulfate for DMP) and perform an aqueous workup.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the target benzofuranone.

-

Causality: This step involves a Wacker-type oxidation or related process where the alkene is oxidized, and the neighboring phenol oxygen attacks intramolecularly to form the five-membered ring. The specific mechanism can vary with the oxidant used.

-

Spectroscopic Characterization (Predicted)

While a publicly available, fully assigned spectrum for 2,2-Dimethylbenzofuran-3(2H)-one is scarce, its spectral data can be reliably predicted based on its structure and data from closely related analogs, such as 2,3-Dihydro-2,2-dimethyl-7-benzofuranol.[5] The presence of the C3-carbonyl group is the most significant differentiating feature.[6][7]

Table 2: Predicted NMR Spectral Data for 2,2-Dimethylbenzofuran-3(2H)-one (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |

| ¹H NMR | ~7.7-7.8 | Doublet | H-4 : Aromatic proton ortho to the carbonyl group, strongly deshielded. |

| ~7.5-7.6 | Triplet | H-6 : Aromatic proton meta to carbonyl and ether oxygen. | |

| ~7.1-7.2 | Triplet | H-5 : Aromatic proton para to the ether oxygen. | |

| ~7.0-7.1 | Doublet | H-7 : Aromatic proton ortho to the ether oxygen, most shielded. | |

| ~1.5 | Singlet | C2-(CH₃)₂ : Two equivalent methyl groups on the quaternary C2 carbon. A sharp singlet integrating to 6H. | |

| ¹³C NMR | ~200-205 | Singlet | C-3 (C=O) : Characteristic chemical shift for a ketone carbonyl carbon. |

| ~160-162 | Singlet | C-7a : Aromatic carbon attached to the ether oxygen. | |

| ~136-138 | Singlet | C-6 : Aromatic CH carbon. | |

| ~125-128 | Singlet | C-4 : Aromatic CH carbon. | |

| ~122-124 | Singlet | C-5 : Aromatic CH carbon. | |

| ~121-123 | Singlet | C-3a : Aromatic carbon adjacent to the carbonyl group. | |

| ~112-114 | Singlet | C-7 : Aromatic CH carbon. | |

| ~85-90 | Singlet | C-2 : Quaternary carbon attached to two methyl groups and the ether oxygen. | |

| ~25-28 | Singlet | C2-(CH₃)₂ : Carbon atoms of the two equivalent methyl groups. |

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a strong, sharp absorption band between 1710-1730 cm⁻¹ , characteristic of the C=O stretch of a five-membered ring ketone. Aromatic C-H stretching will appear around 3050-3100 cm⁻¹, and C-O stretching from the ether linkage will be visible in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 162.19. A characteristic fragmentation pattern would involve the loss of a methyl group ([M-15]⁺) to form a stable acylium ion, and potentially the loss of carbon monoxide ([M-28]⁺).

Chemical Reactivity and Mechanistic Insights

The reactivity of 2,2-Dimethylbenzofuran-3(2H)-one is governed by two primary features: the electrophilic carbonyl group and the nucleophilic aromatic ring.

Caption: Reactivity map of 2,2-Dimethylbenzofuran-3(2H)-one.

-

Reactions at the Carbonyl Group: The C3 ketone is susceptible to nucleophilic attack. It can undergo reactions such as reduction with sodium borohydride (NaBH₄) to form the corresponding alcohol, Grignard reactions to introduce alkyl or aryl groups, and Wittig reactions to form an exocyclic double bond.

-

Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic substitution by the electron-donating ether oxygen. Reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to occur, with substitution likely directed to the C5 and C7 positions, which are para and ortho to the activating oxygen atom, respectively.[4]

-

Alpha-Deprotonation: While the C2 position lacks protons, weak acidity may be present at the benzylic C4 position, although deprotonation here is significantly less favorable than at a typical enolizable position.

Applications in Drug Discovery and Materials Science

The benzofuranone core is a cornerstone in medicinal chemistry, and 2,2-Dimethylbenzofuran-3(2H)-one serves as a crucial starting material for accessing a wide range of biologically active derivatives.

-

Anti-Inflammatory Agents: The 2,3-dihydrobenzofuran-2-one scaffold (a constitutional isomer) has been successfully used to develop potent anti-inflammatory agents that act as inhibitors of prostaglandin synthesis.[8] The 2,2-dimethyl substitution pattern can be incorporated to fine-tune steric and electronic properties, potentially leading to improved potency and selectivity.

-

Central Nervous System (CNS) Agents: Benzofuran derivatives are being explored for their protective and modulatory activities in the central nervous system.[9] The scaffold has been utilized to design selective agonists for cannabinoid receptor 2 (CB₂), a target for treating neuropathic pain by suppressing neuroinflammation.[2] The lipophilic nature of the 2,2-dimethylbenzofuranone core makes it a suitable starting point for developing CNS-penetrant molecules.

-

Anticancer and Antioxidant Research: Various substituted benzofurans have demonstrated significant cytotoxic activity against cancer cell lines and possess antioxidant properties.[1][10][11] 2,2-Dimethylbenzofuran-3(2H)-one provides a robust platform for synthesizing libraries of novel derivatives for screening in these therapeutic areas.

-

Materials and Fragrance: Beyond pharmaceuticals, the stable aromatic and heterocyclic structure is utilized in the preparation of photostable organic materials and as a precursor in the fragrance industry. [MySkinRecipes]

Safety and Handling

According to available safety data, 2,2-Dimethylbenzofuran-3(2H)-one should be handled with care in a well-ventilated laboratory environment.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [Sigma-Aldrich]

-

Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator. [Sigma-Aldrich]

References

-

Clos, M., et al. (2013). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry. Available at: [Link]

-

Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. Available at: [Link]

-

Abu-Hashem, A. A., et al. (2015). Reactivity of Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

MySkinRecipes. 2,2-Dimethylbenzofuran-3(2H)-one. Available at: [Link]

-

CP Lab Safety. 2, 2-Dimethylbenzofuran-3(2H)-one, 95%+ Purity, C10H10O2, 1 gram. Available at: [Link]

- Google Patents. (1968). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

-

ResearchGate. (Various Authors). 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. Available at: [Link]

-

RSC Publishing. (2014). Synthesis of 1-‐(2,3-‐Dihydrobenzofuran-‐3-‐yl)-‐methanesulfonohydrazides through Insertion of Diazo Compounds into S-‐N Bonds. Available at: [Link]

-

SciELO. (2015). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available at: [Link]

-

Palmieri, A., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules. Available at: [Link]

-

Taylor & Francis Online. (2020). A novel one-pot three-component synthesis of benzofuran derivatives via Strecker reaction: Study of antioxidant activity. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]

-

ResearchGate. (2015). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available at: [Link]

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (1563-38-8) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2,2-Dimethylbenzofuran-3(2H)-one: Synthesis, Properties, and Therapeutic Potential

Introduction: Unveiling a Versatile Heterocyclic Scaffold

2,2-Dimethylbenzofuran-3(2H)-one, also known as 2,2-dimethyl-3-coumaranone, is a heterocyclic organic compound that has garnered significant interest within the scientific community. Its rigid, fused-ring structure serves as a valuable scaffold in medicinal chemistry, providing a robust framework for the development of novel therapeutic agents. This guide offers an in-depth exploration of 2,2-Dimethylbenzofuran-3(2H)-one, from its synthesis and physicochemical properties to its emerging biological significance, with a particular focus on its potential applications in drug discovery for inflammatory diseases, neurodegenerative disorders, and cancer. As a key building block, it is utilized in the synthesis of pharmaceuticals and agrochemicals, and its derivatives are being investigated as anti-inflammatory and central nervous system agents.[1] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of 2,2-Dimethylbenzofuran-3(2H)-one is paramount for its effective use in research and development.

Table 1: Physicochemical Properties of 2,2-Dimethylbenzofuran-3(2H)-one

| Property | Value | Source |

| CAS Number | 16748-90-6 | [2] |

| Molecular Formula | C₁₀H₁₀O₂ | [3] |

| Molecular Weight | 162.19 g/mol | [3] |

| Physical Form | Liquid | [2] |

| Purity | ≥95% | [1] |

| Storage | Room temperature, dry | [1] |

Table 2: Spectroscopic Data for 2,2-Dimethylbenzofuran-3(2H)-one and its Precursor

| Spectroscopic Data | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (Precursor) | 2,2-Dimethylbenzofuran-3(2H)-one (Predicted) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.74 (m, Ar-H), 6.69 (m, Ar-H), 5.85 (s, Ar-OH), 3.01 (s, 2H, CH₂), 1.47 (s, 6H, 2xCH₃)[4] | ~7.5-7.0 (m, Ar-H), 1.5 (s, 6H, 2xCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Data not available in searched literature | ~200 (C=O), ~160 (Ar-C-O), ~130-110 (Ar-C), ~90 (quaternary C), ~25 (CH₃) |

| Mass Spectrum (m/z) | Molecular Ion [M]⁺: 164[4] | Molecular Ion [M]⁺: 162 |

| Infrared (IR) (cm⁻¹) | Data not available in searched literature | ~1720 (C=O stretch), ~1600 (C=C aromatic stretch) |

Note: Specific experimental spectroscopic data for 2,2-Dimethylbenzofuran-3(2H)-one was not available in the searched literature. The predicted values are based on the analysis of its chemical structure and comparison with similar compounds.

Synthesis and Reaction Mechanisms

The synthesis of 2,2-Dimethylbenzofuran-3(2H)-one can be approached through a multi-step process, commencing with commercially available starting materials. A plausible and efficient route involves the synthesis of the precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, followed by its oxidation.

Proposed Synthesis of 2,2-Dimethylbenzofuran-3(2H)-one

The synthetic pathway can be conceptualized as a two-stage process:

-

Synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol: This precursor can be synthesized from catechol and 3-chloro-2-methylpropene.[5] This reaction involves the initial formation of a phenoxide from catechol, which then undergoes nucleophilic substitution with 3-chloro-2-methylpropene, followed by an intramolecular cyclization.

-

Oxidation to 2,2-Dimethylbenzofuran-3(2H)-one: The secondary alcohol of 2,3-dihydro-2,2-dimethyl-7-benzofuranol can be oxidized to the corresponding ketone. While a specific protocol for this exact transformation is not detailed in the available literature, general methods for the oxidation of secondary alcohols to ketones are well-established and can be applied here. A common and effective method for such oxidations is the use of chromium-based reagents like pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid and acetone). Alternatively, milder and more environmentally friendly methods such as Swern oxidation or Dess-Martin periodinane oxidation can be employed.

Figure 1: Proposed synthetic pathway for 2,2-Dimethylbenzofuran-3(2H)-one.

Experimental Protocol: Oxidation of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (Proposed)

This protocol is a generalized procedure based on standard organic chemistry transformations and should be optimized for specific laboratory conditions.

-

Dissolution: Dissolve 2,3-dihydro-2,2-dimethyl-7-benzofuranol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidizing Agent: Slowly add the chosen oxidizing agent (e.g., pyridinium chlorochromate (PCC), 1.5 eq) to the stirred solution at room temperature. The reaction may be exothermic, and cooling with an ice bath may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., isopropyl alcohol for chromium-based oxidants). Dilute the mixture with a non-polar solvent (e.g., diethyl ether) and filter through a pad of silica gel or Celite to remove the oxidant byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,2-Dimethylbenzofuran-3(2H)-one.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.

Biological Significance and Therapeutic Potential

The 2,2-Dimethylbenzofuran-3(2H)-one scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This section will highlight two key areas of therapeutic interest: the inhibition of Death-Associated Protein Kinase-Related Apoptosis-Inducing Kinase 2 (DRAK2) and Monoamine Oxidase B (MAO-B).

Inhibition of DRAK2: A Novel Approach for Autoimmune Diseases and Diabetes

DRAK2 is a serine/threonine kinase that plays a crucial role in regulating apoptosis and T-cell activation. Overexpression or hyperactivity of DRAK2 has been implicated in the pathogenesis of autoimmune diseases and type 1 diabetes through the promotion of pancreatic β-cell apoptosis. Therefore, inhibitors of DRAK2 are being actively investigated as potential therapeutic agents.

Derivatives of the benzofuran-3(2H)-one core have been identified as potent and selective inhibitors of DRAK2. These inhibitors can protect islet β-cells from apoptosis, suggesting a promising therapeutic strategy for the treatment of diabetes.

Figure 2: Simplified DRAK2-mediated apoptotic signaling pathway and the inhibitory action of 2,2-Dimethylbenzofuran-3(2H)-one derivatives.

Inhibition of Monoamine Oxidase B: A Potential Treatment for Neurodegenerative Diseases

Monoamine Oxidase B (MAO-B) is an enzyme responsible for the degradation of neurotransmitters such as dopamine. Elevated MAO-B activity is associated with several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. Consequently, inhibitors of MAO-B can increase dopamine levels in the brain and are used in the management of these conditions.

A series of 3-coumaranone derivatives have been shown to be potent and selective inhibitors of human MAO-B. This suggests that the 2,2-Dimethylbenzofuran-3(2H)-one scaffold could be a valuable starting point for the design of novel MAO-B inhibitors for the treatment of neurodegenerative diseases.

Table 3: Biological Activity of Selected Benzofuran-3(2H)-one Derivatives

| Derivative Class | Target | IC₅₀ / EC₅₀ | Therapeutic Area |

| 3-Coumaranones | MAO-B | 0.004 - 1.05 µM | Neurodegenerative Diseases |

Reactivity and Further Applications

The chemical reactivity of 2,2-Dimethylbenzofuran-3(2H)-one is primarily centered around the ketone functional group and the potential for enolate formation. The α-protons are not present in this specific molecule, which limits some classical enolate chemistry. However, the carbonyl group can undergo nucleophilic attack, and the aromatic ring can be subject to electrophilic substitution, allowing for a wide range of chemical modifications to generate diverse libraries of compounds for drug discovery.

Beyond its applications in medicinal chemistry, derivatives of 2,2-Dimethylbenzofuran-3(2H)-one are also being explored for their use in the development of photostable organic materials and as precursors in the fragrance and flavoring industries.[1]

Conclusion

2,2-Dimethylbenzofuran-3(2H)-one is a versatile and valuable heterocyclic compound with significant potential in various scientific and industrial fields. Its straightforward synthesis from readily available starting materials, coupled with the diverse biological activities of its derivatives, makes it an attractive scaffold for further investigation. The demonstrated efficacy of related compounds as inhibitors of key therapeutic targets such as DRAK2 and MAO-B highlights the promise of this chemical class in the development of novel treatments for a range of human diseases. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of 2,2-Dimethylbenzofuran-3(2H)-one and its derivatives.

References

-

PrepChem.com. Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. Available from: [Link].

- Google Patents. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

-

MySkinRecipes. 2,2-Dimethylbenzofuran-3(2H)-one. Available from: [Link].

-

PubMed Central. 3-Coumaranone derivatives as inhibitors of monoamine oxidase. Available from: [Link].

-

PubMed Central. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential. Available from: [Link].

-

PubMed. Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis. Available from: [Link].

-

MySkinRecipes. 2,2-Dimethylbenzofuran-3(2H)-one. Available from: [Link].

-

PubMed Central. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Available from: [Link].

-

ResearchGate. Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. Available from: [Link].

-

MDPI. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Available from: [Link].

Sources

- 1. 2,2-Dimethylbenzofuran-3(2H)-one [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (1563-38-8) 1H NMR spectrum [chemicalbook.com]

- 5. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mechanistic Potential of 2,2-Dimethylbenzofuran-3(2H)-one and its Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

2,2-Dimethylbenzofuran-3(2H)-one is a heterocyclic ketone that serves as a versatile scaffold in synthetic chemistry. While primarily utilized as a building block for more complex molecules, the inherent structural motifs of the benzofuran core are present in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the known and potential mechanisms of action stemming from this chemical class. By examining the pharmacodynamics of its derivatives, we can infer and propose testable hypotheses for the parent compound and guide future drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of benzofuran-based small molecules.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran ring system, a fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1] 2,2-Dimethylbenzofuran-3(2H)-one, with its stable aromatic and heterocyclic structure, represents a key starting material for the synthesis of novel therapeutic agents.[2] While direct pharmacological data on the parent compound is limited, a comprehensive analysis of its derivatives provides a roadmap to its potential biological targets and mechanisms of action.

Established Mechanisms of Action of Benzofuran Derivatives

The therapeutic effects of benzofuran derivatives are diverse, reflecting their ability to interact with a range of biological targets. This section will detail some of the well-characterized mechanisms of action.

Modulation of the Endocannabinoid System: CB2 Receptor Agonism

A significant area of research for benzofuran derivatives has been their interaction with the endocannabinoid system, particularly the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed in immune tissues and is an attractive therapeutic target for inflammatory and neuropathic pain due to its non-psychotropic profile, unlike the CB1 receptor which is abundant in the central nervous system.[3]

-

Mechanism: Certain 2,3-dihydro-1-benzofuran derivatives have been identified as potent and selective CB2 receptor agonists.[3] Agonism at the CB2 receptor can lead to the suppression of microglial cell activation and neuroinflammation, which are key processes in the pathogenesis of neuropathic pain.[3]

-

Therapeutic Implication: The development of CB2-selective agonists from the benzofuran class offers a promising avenue for the treatment of chronic pain without the adverse psychoactive effects associated with CB1 receptor activation.[3]

Inhibition of Inflammatory Pathways: Prostaglandin Synthesis

Inflammation is a complex biological response, and the production of prostaglandins is a central component of this process. Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly target the cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis.

-

Mechanism: Several 2,3-dihydrobenzofuran-2-one analogues have demonstrated potent anti-inflammatory activity by inhibiting prostaglandin synthesis in vitro.[4] These compounds have shown efficacy in animal models of acute inflammation, such as carrageenan-induced paw edema, and chronic inflammation, like adjuvant-induced arthritis.[4]

-

Structure-Activity Relationship: Studies have indicated that substitutions at the 5 and 6 positions of the benzofuran ring are critical for anti-inflammatory potency. For instance, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was found to be a more potent inhibitor of prostaglandin synthesis than the established drug diclofenac.[4]

Regulation of Apoptosis: DRAK2 Inhibition

Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2) is a serine/threonine kinase that plays a role in the induction of apoptosis. As such, it is considered a promising target for autoimmune diseases.[5]

-

Mechanism: Synthetic aurones, which are isomers of flavones and structurally related to benzofuranones, have been identified as inhibitors of DRAK2.[5] By inhibiting DRAK2, these compounds can protect cells, such as pancreatic islet β-cells, from apoptosis.

-

Therapeutic Potential: The discovery of benzofuran-3(2H)-one derivatives as DRAK2 inhibitors opens up new possibilities for the treatment of diseases characterized by excessive apoptosis, including type 1 diabetes.

Proposed Mechanisms and Future Directions for 2,2-Dimethylbenzofuran-3(2H)-one

Based on the activities of its derivatives, we can propose several testable hypotheses for the mechanism of action of 2,2-Dimethylbenzofuran-3(2H)-one.

Hypothetical Signaling Pathway for Benzofuran Derivatives

Caption: A streamlined workflow for initial phenotypic screening.

Protocol: Cell Viability and Proliferation Assay

-

Cell Culture: Plate cells of interest (e.g., cancer cell lines, immune cells) in 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2,2-Dimethylbenzofuran-3(2H)-one in appropriate cell culture medium. Add the compound dilutions to the cells and include vehicle-only controls.

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Add a resazurin-based reagent (e.g., alamarBlue) to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values.

Tier 2: Target Identification and Validation

If a consistent and potent phenotype is observed, the next phase is to identify the molecular target(s).

Protocol: Kinase Inhibition Profiling

-

Assay Principle: Utilize a commercially available kinase panel that measures the ability of the compound to inhibit the activity of a large number of purified kinases.

-

Compound Preparation: Submit 2,2-Dimethylbenzofuran-3(2H)-one at a concentration range determined from the phenotypic screens.

-

Kinase Reaction: The compound is incubated with individual kinases, their respective substrates, and ATP.

-

Detection: The amount of substrate phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

-

Data Analysis: The percentage of kinase inhibition is calculated for each kinase at each compound concentration.

Tier 3: Pathway Analysis and Functional Assays

Once a putative target is identified, the functional consequences of target engagement need to be investigated.

Protocol: Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: Treat cells with 2,2-Dimethylbenzofuran-3(2H)-one for various times and at different concentrations. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins downstream of the identified target.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Quantitative Data Summary

While specific quantitative data for 2,2-Dimethylbenzofuran-3(2H)-one is not yet available, the following table summarizes representative data for its derivatives from the literature.

| Derivative Class | Biological Target | Assay Type | Potency (IC50/EC50) | Reference |

| 2,3-Dihydro-1-benzofuran | Cannabinoid Receptor 2 (CB2) | Receptor Binding | Low micromolar to nanomolar | [3] |

| 2,3-Dihydrobenzofuran-2-one | Prostaglandin Synthesis | In vitro enzyme assay | Micromolar | [4] |

| Benzofuran-3(2H)-one (Aurones) | DRAK2 | Kinase Inhibition | 3.15 µM | [5] |

Conclusion

2,2-Dimethylbenzofuran-3(2H)-one is a valuable chemical entity with significant potential for the development of novel therapeutics. While its own mechanism of action remains to be fully elucidated, the extensive research on its derivatives provides a strong foundation for future investigations. The proposed experimental framework offers a clear path to understanding the biological activity of this compound and unlocking its therapeutic potential. The diverse pharmacology of the benzofuran scaffold suggests that 2,2-Dimethylbenzofuran-3(2H)-one and its future derivatives may yield promising drug candidates for a variety of diseases.

References

-

2,2-Dimethylbenzofuran-3(2H)-one. MySkinRecipes. [Link]

-

2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC - PubMed Central. [Link]

-

2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link]

-

Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis. ResearchGate. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. 2,2-Dimethylbenzofuran-3(2H)-one [myskinrecipes.com]

- 3. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Gold-Catalyzed Cycloisomerization for the Synthesis of 2,2-Dimethylbenzofuran-3(2H)-one

Introduction: The Strategic Value of Benzofuranones and the Elegance of Gold Catalysis

The benzofuranone scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules.[1] Notable examples include the antifungal agent griseofulvin and the naturally occurring antioxidant maesopsin. Specifically, 2,2-disubstituted benzofuran-3(2H)-ones are crucial building blocks in medicinal chemistry and drug development, serving as intermediates in the synthesis of agents targeting inflammation and the central nervous system.[1][2]

Traditional synthetic routes to these structures can be circuitous, often requiring harsh reaction conditions, multi-step procedures, or starting materials that are not readily accessible, thereby limiting their broad utility.[1] In the last two decades, homogeneous gold catalysis has emerged as a transformative tool in modern organic synthesis.[3] The unique ability of gold(I) and gold(III) complexes to act as soft, carbophilic Lewis acids allows for the potent activation of unsaturated carbon-carbon π-systems, such as alkynes and allenes, toward nucleophilic attack under exceptionally mild conditions.[4][5][6] This reactivity has enabled the development of highly efficient and atom-economical cycloisomerization reactions to construct complex molecular architectures.[7][8]

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of 2,2-Dimethylbenzofuran-3(2H)-one via the gold(I)-catalyzed intramolecular hydroalkoxylation of a readily prepared ortho-alkynylphenol precursor. We will delve into the mechanistic underpinnings of this transformation, provide a field-proven, step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Rationale: The Catalytic Cycle of Gold-Mediated Cyclization

The efficacy of gold catalysts in this transformation stems from their ability to activate the alkyne moiety, rendering it highly susceptible to intramolecular nucleophilic attack by the pendant hydroxyl group.[5] The generally accepted mechanism proceeds through a well-defined catalytic cycle.

The Key Steps:

-

Generation of the Active Catalyst: In a typical setup, a stable gold(I) pre-catalyst, such as (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl), is activated in situ. A silver salt with a non-coordinating counterion (e.g., AgOTf, AgSbF₆) is used to abstract the chloride ligand, generating a highly electrophilic, cationic gold(I) species, [Ph₃PAu]⁺.

-

π-Activation of the Alkyne: The cationic gold(I) complex coordinates to the alkyne's π-system. This coordination polarizes the triple bond, significantly lowering the LUMO energy and making the alkyne carbons strongly electrophilic.[7]

-

Intramolecular Nucleophilic Attack (Hydroalkoxylation): The proximate phenolic hydroxyl group acts as an internal nucleophile, attacking the activated alkyne. This cyclization typically proceeds via a 5-exo-dig pathway, which is kinetically favored according to Baldwin's rules, to form the five-membered benzofuran ring. This step results in the formation of a vinyl-gold intermediate.[4]

-

Protodeauration and Catalyst Regeneration: The cycle is closed by protodeauration, where a proton source (often adventitious water or the acidic phenol itself) cleaves the carbon-gold bond. This step releases the final 2,2-Dimethylbenzofuran-3(2H)-one product and regenerates the active cationic gold(I) catalyst, allowing it to re-enter the catalytic cycle.[9]

The entire process is highly efficient, often requiring only catalytic amounts of the gold complex to achieve high yields.

Sources

- 1. chemistryviews.org [chemistryviews.org]

- 2. 2,2-Dimethylbenzofuran-3(2H)-one [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. books.lucp.net [books.lucp.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging 2,2-Dimethylbenzofuran-3(2H)-one in Pharmaceutical Synthesis

Introduction: The Benzofuranone Scaffold in Modern Drug Discovery

The 2,3-dihydrobenzofuran scaffold, and specifically its oxidized form, benzofuran-3(2H)-one, represents a privileged heterocyclic system in medicinal chemistry. These structures are integral to a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and central nervous system (CNS) effects. The inherent reactivity of the benzofuranone core, particularly the ketone moiety and the adjacent methylene group, provides a versatile platform for chemical elaboration, enabling the synthesis of complex molecular architectures.

This guide focuses on the synthetic utility of a specific derivative, 2,2-Dimethylbenzofuran-3(2H)-one (1) . The gem-dimethyl substitution at the C2 position sterically shields the ether oxygen and influences the reactivity of the C3 ketone, making it a unique and valuable building block for creating novel pharmaceutical intermediates. This document provides detailed protocols for the synthesis of this key starting material and its subsequent application in a Claisen-Schmidt condensation to generate aurone analogues, a class of compounds with significant therapeutic potential.

Part 1: Synthesis of the Core Building Block: 2,2-Dimethylbenzofuran-3(2H)-one (1)

A robust and scalable synthesis of the title compound is paramount for its use in drug development campaigns. While various methods for the synthesis of benzofuranones have been reported, a common and effective strategy involves the intramolecular cyclization of a suitably substituted precursor. The following protocol is an adapted procedure based on established methods of ether formation followed by intramolecular cyclization.

Protocol 1: Synthesis of 2,2-Dimethylbenzofuran-3(2H)-one (1)

This two-step procedure involves the etherification of a phenol with a suitable alkyl halide, followed by an acid-catalyzed intramolecular cyclization.

Step 1: Synthesis of 2-(2-Hydroxy-2-methylpropoxy)benzonitrile

-

Materials:

-

2-Hydroxybenzonitrile

-

2-Bromo-2-methylpropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzonitrile (10.0 g, 83.9 mmol), anhydrous potassium carbonate (23.2 g, 167.8 mmol), and 250 mL of anhydrous acetone.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add 2-bromo-2-methylpropane (13.8 g, 100.7 mmol) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ether.

-

Dissolve the crude product in 1 M aqueous NaOH and stir for 1 hour to hydrolyze any unreacted starting material.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the intermediate, 2-(2-hydroxy-2-methylpropoxy)benzonitrile.

-

Step 2: Intramolecular Cyclization to 2,2-Dimethylbenzofuran-3(2H)-one (1)

-

Materials:

-

2-(2-Hydroxy-2-methylpropoxy)benzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flask cooled in an ice bath, slowly add the crude 2-(2-hydroxy-2-methylpropoxy)benzonitrile from the previous step to an excess of cold, concentrated sulfuric acid with vigorous stirring.

-

Continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the resulting aqueous suspension with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash cautiously with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,2-Dimethylbenzofuran-3(2H)-one (1) as a colorless oil.

-

-

Expected Yield: 60-70% over two steps.

-

Characterization (¹H NMR, 400 MHz, CDCl₃): δ 1.44 (s, 6H, 2 x CH₃), 7.02-7.06 (m, 2H, Ar-H), 7.57-7.65 (m, 2H, Ar-H).[1]

Part 2: Elaboration of the Scaffold - Synthesis of Bioactive Aurone Analogues

The methylene group at the C2 position of benzofuran-3(2H)-ones is activated by the adjacent carbonyl group, making it amenable to condensation reactions with aldehydes and ketones. The Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation, is a powerful tool for constructing α,β-unsaturated ketones, such as aurones, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.

Protocol 2: Claisen-Schmidt Condensation for the Synthesis of (Z)-2-benzylidene-2,2-dimethylbenzofuran-3(2H)-one Derivatives

This protocol describes a general and efficient solvent-free method for the condensation of 2,2-Dimethylbenzofuran-3(2H)-one with various aromatic aldehydes.

-

Materials:

-

2,2-Dimethylbenzofuran-3(2H)-one (1)

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Sodium hydroxide (NaOH), pellets or powder

-

Mortar and pestle

-

Ice-cold water

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a clean, dry mortar, combine 2,2-Dimethylbenzofuran-3(2H)-one (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and powdered sodium hydroxide (1.2 mmol).

-

Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes. The mixture may become sticky or solidify as the reaction proceeds.

-

After grinding, add approximately 5 mL of ice-cold water to the mortar and continue to grind to break up the solid product.

-

Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove residual NaOH.

-

Allow the crude product to air-dry.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure aurone derivative.

-

-

Data Presentation:

| Aldehyde | Product | Expected Yield (%) | Melting Point (°C) |

| Benzaldehyde | (Z)-2-benzylidene-2,2-dimethylbenzofuran-3(2H)-one | >90 | ~110-112 |

| 4-Chlorobenzaldehyde | (Z)-2-(4-chlorobenzylidene)-2,2-dimethylbenzofuran-3(2H)-one | >90 | ~145-147 |

| 4-Methoxybenzaldehyde | (Z)-2-(4-methoxybenzylidene)-2,2-dimethylbenzofuran-3(2H)-one | >85 | ~128-130 |

Note: Yields and melting points are illustrative and may vary based on the specific aldehyde and experimental conditions.

Mechanistic Insight: The Claisen-Schmidt Condensation

The reaction proceeds through a base-catalyzed aldol condensation mechanism. The hydroxide ion deprotonates the α-carbon of the benzofuranone, generating a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of water) under the basic conditions to form the thermodynamically stable, conjugated α,β-unsaturated ketone (the aurone).

Caption: Mechanism of the Claisen-Schmidt condensation.

Experimental Workflow Visualization

The overall synthetic strategy, from the starting materials to the final aurone analogues, can be visualized as a linear workflow.

Caption: Overall workflow for the synthesis of aurone analogues.

Conclusion and Future Perspectives

2,2-Dimethylbenzofuran-3(2H)-one is a highly valuable and versatile building block in pharmaceutical synthesis. The protocols detailed herein provide a reliable pathway for its preparation and subsequent elaboration into aurone analogues, a class of compounds with significant therapeutic promise. The solvent-free Claisen-Schmidt condensation is a particularly noteworthy example of a green chemistry approach that offers high yields and operational simplicity. Further exploration of the reactivity of this scaffold, for instance, through Grignard reactions or asymmetric Michael additions, will undoubtedly lead to the discovery of novel and potent pharmaceutical agents.

References

- Doxsee, K.M. & Hutchison, J.E. (2004).

- Toda, F., Tanaka, K., & Hamai, K. (1990). Solvent-free Claisen-Schmidt condensation of ketones and aromatic aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (11), 3207-3208.

-

Chemistry LibreTexts. (2021). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). [Link]

-

Zhao, Y. (2018). Development of New Photoredox Systems for Organic Synthesis [Theses]. Université Paris-Saclay. [Link]

- Google Patents. (1968). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

- Pal, M., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-94.

-

Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]

Sources

The Versatile Precursor: 2,2-Dimethylbenzofuran-3(2H)-one in Fragrance and Flavor Synthesis

Introduction: The Olfactory Potential of a Benzofuranone Core

In the intricate world of fragrance and flavor chemistry, the discovery and development of novel molecules with unique sensory profiles is a perpetual quest. Among the vast array of heterocyclic compounds, the benzofuranone scaffold has emerged as a privileged structure, not only for its presence in numerous biologically active natural products but also for its significant potential in the creation of captivating aromas and tastes.[1] This technical guide delves into the chemistry and application of a particularly versatile precursor, 2,2-dimethylbenzofuran-3(2H)-one , a key building block for a range of fragrance and flavoring agents. Its unique structural features, including a reactive ketone functionality and a stable dimethylated furanone ring, provide a fertile ground for chemical modifications, leading to a diverse palette of olfactory and gustatory experiences.

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of 2,2-dimethylbenzofuran-3(2H)-one and detailed protocols for its conversion into valuable fragrance and flavoring compounds. The causality behind experimental choices will be elucidated, and all protocols are designed as self-validating systems for reproducibility.

I. Synthesis of the Keystone Precursor: 2,2-Dimethylbenzofuran-3(2H)-one

The efficient and scalable synthesis of 2,2-dimethylbenzofuran-3(2H)-one is paramount to its utility as a precursor. Several synthetic routes have been explored, with acid-catalyzed intramolecular cyclization being a prominent and effective strategy.[2][3]

Protocol 1: Acid-Catalyzed Cyclization of 2-Phenoxyisobutyric Acid

This protocol outlines a robust method for the synthesis of 2,2-dimethylbenzofuran-3(2H)-one starting from readily available phenol and 2-bromoisobutyryl bromide. The causality behind this two-step process lies in the initial formation of a phenoxy acid intermediate, which then undergoes an intramolecular Friedel-Crafts-type acylation to yield the desired benzofuranone.

Step 1: Synthesis of 2-Phenoxyisobutyric Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve phenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath. The base is crucial for scavenging the HBr generated during the reaction, driving the equilibrium towards the product.

-

Acylation: Slowly add 2-bromoisobutyryl bromide (1.1 eq) dropwise to the stirred solution. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-phenoxyisobutyric acid.

Step 2: Intramolecular Cyclization to 2,2-Dimethylbenzofuran-3(2H)-one

-

Acid Catalyst: Place the crude 2-phenoxyisobutyric acid in a round-bottom flask and add a strong acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are effective for this cyclization. The acid protonates the carboxylic acid, activating it for intramolecular electrophilic attack on the aromatic ring.

-

Heating: Heat the mixture with vigorous stirring to a temperature between 80-120 °C. The optimal temperature may vary depending on the chosen acid catalyst.

-

Reaction Monitoring: Monitor the formation of the product by TLC or gas chromatography (GC).

-

Quenching and Extraction: After the reaction is complete, carefully pour the hot mixture onto crushed ice. This will hydrolyze the PPA and precipitate the product. Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2,2-dimethylbenzofuran-3(2H)-one.

Table 1: Representative Reaction Parameters for the Synthesis of 2,2-Dimethylbenzofuran-3(2H)-one

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Phenol, 2-Bromoisobutyryl bromide | Triethylamine | DCM | 0 to RT | 12-24 | 85-95 |

| 2 | 2-Phenoxyisobutyric acid | Polyphosphoric Acid | Neat | 100-120 | 2-4 | 70-85 |

II. Transformation into Fragrance & Flavoring Agents: Unlocking the Olfactory Palette

The true value of 2,2-dimethylbenzofuran-3(2H)-one lies in its potential to be transformed into a variety of molecules with desirable organoleptic properties. The ketone functionality at the 3-position is a prime target for nucleophilic additions, reductions, and other modifications.

A. Accessing Fruity and Floral Notes through Reduction and Esterification

Reduction of the ketone in 2,2-dimethylbenzofuran-3(2H)-one to the corresponding alcohol, 2,2-dimethyl-2,3-dihydrobenzofuran-3-ol, opens a gateway to a range of fruity and floral esters. The choice of reducing agent and subsequent esterification conditions are critical in determining the final aroma profile.

Protocol 2: Synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-3-yl Acetate (Fruity, Pear-like Aroma)

-

Reduction of the Ketone:

-

In a round-bottom flask, dissolve 2,2-dimethylbenzofuran-3(2H)-one (1.0 eq) in a suitable solvent like methanol or ethanol.

-

Cool the solution to 0 °C and add a mild reducing agent such as sodium borohydride (NaBH₄) (1.1 eq) portion-wise. The use of a mild reducing agent is crucial to selectively reduce the ketone without affecting the benzofuran ring.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the crude 2,2-dimethyl-2,3-dihydrobenzofuran-3-ol.

-

-

Esterification:

-

Dissolve the crude alcohol in a suitable solvent like DCM.

-

Add acetic anhydride (1.5 eq) and a catalytic amount of a base such as pyridine or 4-dimethylaminopyridine (DMAP). DMAP is a highly efficient acylation catalyst.

-

Stir the reaction at room temperature for 4-8 hours.

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate under reduced pressure. Purify the resulting ester by column chromatography to obtain 2,2-dimethyl-2,3-dihydrobenzofuran-3-yl acetate.

-

Organoleptic Profile: The resulting acetate ester typically possesses a pleasant fruity aroma, often described as pear-like with sweet and slightly floral undertones.

B. Generating Complex Aromas via Grignard and Organolithium Reactions

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the ketone of 2,2-dimethylbenzofuran-3(2H)-one allows for the introduction of various alkyl and aryl groups, leading to the formation of tertiary alcohols with more complex and often more potent aromas.

Protocol 3: Synthesis of 2,2,3-Trimethyl-2,3-dihydrobenzofuran-3-ol (Woody, Camphorous Aroma)

-

Grignard Reaction:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of 2,2-dimethylbenzofuran-3(2H)-one (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add a solution of methylmagnesium bromide (CH₃MgBr) (1.2 eq) in THF via a dropping funnel. The addition of the Grignard reagent to the ketone is a classic method for forming carbon-carbon bonds and generating tertiary alcohols.[4]

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 2,2,3-trimethyl-2,3-dihydrobenzofuran-3-ol.

-

Organoleptic Profile: The introduction of a methyl group at the 3-position often imparts woody and camphoraceous notes to the molecule, with potential for spicy or herbal undertones.

Table 2: Examples of Fragrance and Flavoring Agents Derived from 2,2-Dimethylbenzofuran-3(2H)-one

| Derivative | Synthetic Transformation | Reagents | Resulting Aroma/Flavor Profile |

| 2,2-Dimethyl-2,3-dihydrobenzofuran-3-yl acetate | Reduction & Esterification | NaBH₄, Acetic Anhydride/DMAP | Fruity, pear, sweet, floral |

| 2,2,3-Trimethyl-2,3-dihydrobenzofuran-3-ol | Grignard Reaction | CH₃MgBr | Woody, camphoraceous, spicy |

| 2,2-Dimethyl-3-phenyl-2,3-dihydrobenzofuran-3-ol | Grignard Reaction | PhMgBr | Floral, rosy, slightly powdery |

| 2,2-Dimethyl-3-ethyl-2,3-dihydrobenzofuran-3-ol | Organolithium Addition | EtLi | Green, slightly fruity, herbaceous |

III. Experimental Workflows and Logical Relationships

To visualize the synthetic pathways and the logical progression from the precursor to the final fragrance and flavoring agents, the following diagrams are provided.

Caption: Synthetic workflow for 2,2-dimethylbenzofuran-3(2H)-one and its derivatives.

IV. Conclusion and Future Perspectives

2,2-Dimethylbenzofuran-3(2H)-one has demonstrated its significance as a versatile and valuable precursor in the synthesis of novel fragrance and flavoring agents. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The reactivity of the ketone functionality allows for a wide range of modifications, leading to a diverse array of compounds with unique and desirable sensory characteristics.

Future research in this area could focus on the development of enantioselective synthetic routes to chiral derivatives, as stereochemistry often plays a crucial role in the perception of odor and taste. Furthermore, the exploration of other transformations of the benzofuranone core, such as ring-opening reactions or further functionalization of the aromatic ring, could lead to the discovery of entirely new classes of fragrance and flavor ingredients. The continued investigation of this remarkable precursor promises to enrich the palette of the perfumer and flavorist for years to come.

V. References

-

Al-Mahadeen, M. M., et al. (n.d.). One-pot synthesis of novel 2-oxo(2H)-spiro[benzofuran-3,3′-pyrrolines] via 1,4-dipolar cycloaddition reaction. University of Sharjah. Retrieved from [Link]

-

Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Retrieved from [Link]

-

Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1125-1134.

-

Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran. Retrieved from

-

Google Patents. (n.d.). EP1108703B1 - Fragrance composition. Retrieved from

-

Google Patents. (n.d.). US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. Retrieved from

-

Google Patents. (n.d.). US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran. Retrieved from

-

Google Patents. (n.d.). US9181514B2 - Octahydro-benzofurans and their uses in perfume compositions. Retrieved from

-

Hu, X., et al. (2019). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Acta Chimica Slovenica, 66(3), 745-750.

-

International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY. IJPSR, 12(3), 1647-1655.

-

LibreTexts. (2021). 15.2: 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-2,2-dimethylbenzofuran. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). An improved synthesis of Karahanaenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of benzofuran-3(2H)-ones. Retrieved from [Link]

-

Singh, R. P., & Singh, P. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Jacobs Journal of Analytical and Pharmaceutical Research, 3(2), 026.

-

U.S. Patent No. 10,982,172 B2. (2021). Organoleptic compounds.

-

Yotova, L., et al. (2012). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of medicinal chemistry, 55(1), 337-349.

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. EP1108703B1 - Fragance composition - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2-Dimethylbenzofuran-3(2H)-one

Welcome to the technical support center for the purification of 2,2-Dimethylbenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges encountered during the purification of this important synthetic intermediate.

Introduction to Purification Challenges

2,2-Dimethylbenzofuran-3(2H)-one, a key building block in the synthesis of various pharmaceuticals and biologically active molecules, often presents purification challenges arising from closely related impurities and potential for degradation. This guide provides a structured approach to overcoming these hurdles, ensuring the acquisition of highly pure material essential for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2,2-Dimethylbenzofuran-3(2H)-one?

A1: The primary purification techniques for 2,2-Dimethylbenzofuran-3(2H)-one are silica gel column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the scale of the purification.

Q2: What are the likely impurities I should expect?

A2: While specific byproducts depend on the synthetic route, common impurities may include unreacted starting materials, such as 2-methallyloxyphenone, and rearrangement or cleavage byproducts. Over-oxidation or incomplete cyclization during synthesis can also lead to related benzofuranone species.

Q3: Is 2,2-Dimethylbenzofuran-3(2H)-one stable during purification?

A3: Benzofuranones can be susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to ring-opening. Prolonged heating should also be avoided to prevent potential thermal degradation. It is recommended to store the purified compound in a cool, dry place.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2,2-Dimethylbenzofuran-3(2H)-one.

Column Chromatography Troubleshooting

Q4: My compound is not separating from an impurity on the silica gel column. What should I do?

A4: This is a common issue and can be resolved by optimizing your chromatographic conditions.

-

Expert Insight: The polarity of the eluent is the most critical factor. 2,2-Dimethylbenzofuran-3(2H)-one is a relatively non-polar compound. A mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate is a good starting point.

-

Troubleshooting Steps:

-

Adjust the Solvent Ratio: If your compound and the impurity are co-eluting, they have similar affinities for the silica gel in the current eluent.

-

If the Rf value is high (e.g., > 0.5), decrease the polarity of the eluent by reducing the proportion of ethyl acetate. Try a more non-polar ratio, for example, moving from 10:1 hexanes/ethyl acetate to 20:1 or even 30:1.

-

If the Rf value is very low (e.g., < 0.1), you can gradually increase the polarity.

-

-

Try a Different Solvent System: If adjusting the ratio of hexanes/ethyl acetate is not effective, consider a different solvent system. Replacing ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation.

-

Use a Shallow Gradient: Instead of isocratic elution (a constant solvent ratio), a shallow gradient of the more polar solvent can effectively separate closely eluting compounds. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

-

Q5: My compound is streaking on the TLC plate and the column. How can I fix this?

A5: Streaking is often a sign of overloading, poor solubility in the eluent, or interaction with the silica gel.

-

Expert Insight: Acidic impurities in the silica gel can sometimes cause streaking with carbonyl-containing compounds.

-

Troubleshooting Steps:

-

Reduce the Sample Load: Overloading the column is a common cause of poor separation and band broadening. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.

-

Ensure Complete Dissolution: The crude sample should be dissolved in a minimal amount of the initial eluent or a more polar solvent that is then diluted with the non-polar component of the eluent before loading.

-

Neutralize the Silica Gel: If you suspect acidic impurities are the issue, you can pre-treat the silica gel by washing it with a solvent system containing a small amount of a neutral or basic additive, like triethylamine (0.1-1%), followed by equilibration with your starting eluent.

-

Recrystallization Troubleshooting

Q6: I can't find a suitable single solvent for recrystallization. What should I do?

A6: A two-solvent system is an excellent alternative when a single solvent is not effective.

-

Expert Insight: The principle of a two-solvent recrystallization is to use one solvent in which your compound is soluble (the "soluble solvent") and a second, miscible solvent in which it is insoluble (the "insoluble solvent").[1]

-

Troubleshooting Steps:

-

Solvent Selection:

-

For the "soluble solvent," consider moderately polar solvents like diethyl ether, acetone, or ethyl acetate.[2]

-

For the "insoluble solvent," non-polar solvents like hexanes or pentane are good candidates. A patent for a similar compound, 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran, suggests recrystallization from pentane, indicating that non-polar solvents are promising for inducing crystallization.

-

-

Procedure:

-

Dissolve your crude compound in a minimal amount of the hot "soluble solvent."

-

While the solution is still hot, add the "insoluble solvent" dropwise until you observe persistent cloudiness.

-

Add a few drops of the hot "soluble solvent" back until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

-

Q7: My compound is "oiling out" instead of crystallizing. How can I promote crystal formation?

A7: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the compound or when the cooling is too rapid.

-

Troubleshooting Steps:

-

Slower Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling process.

-

Use More Solvent: The concentration of your compound might be too high. Add a small amount of the "soluble solvent" to the hot solution to reduce the saturation.

-

Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Seed Crystals: If you have a small amount of pure, solid 2,2-Dimethylbenzofuran-3(2H)-one, adding a tiny crystal to the cooled, saturated solution can induce crystallization.

-

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline. The optimal conditions should be determined by thin-layer chromatography (TLC) first.

Materials:

-

Silica gel (60 Å, 230-400 mesh)

-

Hexanes (or petroleum ether)

-

Ethyl acetate

-

Glass column

-

Compressed air or nitrogen for flash chromatography

Procedure:

-

TLC Analysis: Develop a TLC plate with your crude material in various ratios of hexanes/ethyl acetate (e.g., 20:1, 10:1, 5:1) to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3.

-

Column Packing:

-

Securely clamp the column in a vertical position.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

-

Add another thin layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude 2,2-Dimethylbenzofuran-3(2H)-one in a minimal amount of dichloromethane or the eluent.

-

Carefully apply the sample to the top of the column.

-

-

Elution:

-

Begin eluting with the determined solvent system. For flash chromatography, apply gentle pressure to achieve a flow rate of about 2 inches/minute.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Two-Solvent Recrystallization

Materials:

-

Diethyl ether (or acetone/ethyl acetate)

-

Hexanes (or pentane)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

Procedure:

-

Place the crude 2,2-Dimethylbenzofuran-3(2H)-one in an Erlenmeyer flask.

-

Add a minimal amount of the "soluble solvent" (e.g., diethyl ether) and gently heat the mixture to dissolve the compound.

-

While the solution is hot, add the "insoluble solvent" (e.g., hexanes) dropwise until the solution becomes cloudy.

-

Add a few more drops of the hot "soluble solvent" until the solution is clear again.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.